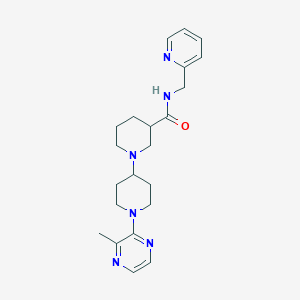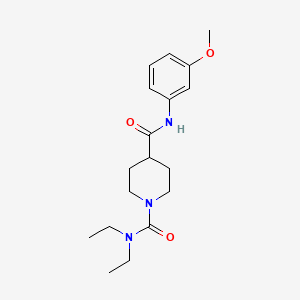![molecular formula C24H31N3O2 B5403756 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5403756.png)
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide, also known as DPA-714, is a novel radioligand that has gained significant attention in scientific research. This compound is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that plays a crucial role in the regulation of cellular energy metabolism, apoptosis, and inflammation. The TSPO has been implicated in various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用機序
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide binds to the TSPO with high affinity and specificity, leading to the modulation of various cellular processes. The TSPO is involved in the regulation of mitochondrial function, cellular energy metabolism, and apoptosis. Moreover, TSPO has been implicated in the regulation of inflammation and immune response. The binding of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide to TSPO leads to the modulation of these processes, resulting in a range of physiological and pathological effects.
Biochemical and Physiological Effects:
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide has been shown to modulate various physiological and pathological processes, including inflammation, oxidative stress, and apoptosis. The binding of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide to TSPO leads to the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, resulting in a reduction in neuroinflammation. Moreover, 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide has been shown to reduce oxidative stress and apoptosis, leading to the protection of neuronal cells against various insults.
実験室実験の利点と制限
The use of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide in scientific research has several advantages, including its high affinity and selectivity for TSPO, making it an ideal tool for studying the expression and function of this protein. Moreover, 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide include its relatively high cost and the need for specialized equipment for its synthesis and analysis.
将来の方向性
There are several future directions for the use of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide in scientific research. First, the development of novel TSPO ligands with improved affinity and selectivity may lead to the identification of more specific biomarkers for various diseases. Moreover, the use of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide in combination with other imaging techniques, such as magnetic resonance imaging and positron emission tomography, may lead to a better understanding of the role of TSPO in various physiological and pathological conditions. Finally, the use of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide in clinical trials may lead to the development of novel therapeutic agents for various diseases, including neurodegenerative disorders and cancer.
Conclusion:
In conclusion, 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide is a novel radioligand that has gained significant attention in scientific research. It has been extensively used to investigate the role of TSPO in various physiological and pathological conditions. The binding of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide to TSPO leads to the modulation of various cellular processes, resulting in a range of physiological and pathological effects. The use of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide in scientific research has several advantages, including its high affinity and selectivity for TSPO, making it an ideal tool for studying the expression and function of this protein. Moreover, 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. Finally, there are several future directions for the use of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide in scientific research, including the development of novel TSPO ligands and the use of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide in clinical trials.
合成法
The synthesis of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide involves several steps, including the reaction of 2-bromo-2,2-diphenylacetonitrile with ethylmagnesium bromide to yield 2,2-diphenylethylmagnesium bromide. The resulting compound is then reacted with piperazine-2,3-dione to form 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-ethylacetamide. Finally, the N-ethyl group is replaced with N-isopropyl-N-methyl to yield 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide.
科学的研究の応用
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide has been extensively used in scientific research to investigate the role of TSPO in various physiological and pathological conditions. It has been shown to have high affinity and selectivity for TSPO, making it an ideal tool for studying the expression and function of this protein. 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide has been used in animal models of neurodegenerative disorders to assess the degree of neuroinflammation and to evaluate the efficacy of potential therapeutic agents. Moreover, 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide has been utilized in preclinical studies to investigate the potential of TSPO as a biomarker for various diseases, including cancer and cardiovascular disease.
特性
IUPAC Name |
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-methyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-18(2)26(3)23(28)16-22-24(29)25-14-15-27(22)17-21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,21-22H,14-17H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVPUWZSJCGIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)CC1C(=O)NCCN1CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5403673.png)
![1-(4-amino-5-cyanopyrimidin-2-yl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5403680.png)


![N-(2-methoxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5403718.png)

![methyl ({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5403729.png)
![ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate](/img/structure/B5403733.png)
![diethyl 3-methyl-5-[(4-morpholinylacetyl)amino]-2,4-thiophenedicarboxylate oxalate](/img/structure/B5403764.png)
![methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-N-(2-fluorobenzoyl)alaninate](/img/structure/B5403772.png)
![4-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5403776.png)
![1-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5403781.png)
![3-(1,3-benzodioxol-5-yl)-5-(2-isopropoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5403791.png)
![9-{2-[(3-methoxyphenyl)amino]butanoyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5403794.png)